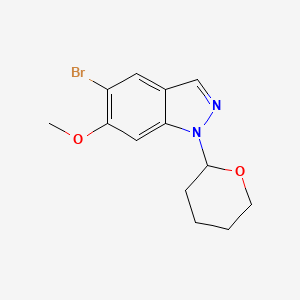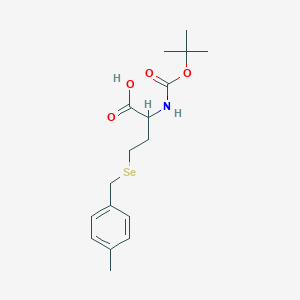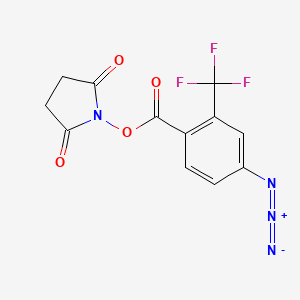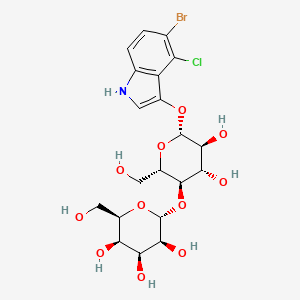
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside, also known as X-Gal, is a white to light yellow powder . It has a molecular formula of C14H15BrClNO6 and a molecular weight of 408.63 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is represented by the SMILES string: OC[C@H]1OC@@Hc(Cl)c23)C@HC@@H[C@H]1O . The InChI key is OPIFSICVWOWJMJ-AEOCFKNESA-N .Chemical Reactions Analysis
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a substrate for β-galactosidase . This enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is a white to light yellow powder . It is soluble in DMF and methanol (1:1) up to 50 mg/mL . It is also soluble in 100 mM in DMSO . The compound should be stored at -20°C .Applications De Recherche Scientifique
Enzyme Immunoassays
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside (X-gal) is used in chemiluminescent enzyme immunoassays. A study by Arakawa et al. (1993) developed a sensitive chemiluminescent sandwich-type enzyme immunoassay for alpha-fetoprotein using beta-D-galactosidase as a label and X-gal as a substrate, demonstrating its application in clinical diagnosis with high sensitivity and specificity (Arakawa, Ikegami, Maeda, & Tsuji, 1993).
Bacterial Vaginosis Identification
X-gal has been utilized in a novel spot test to identify sialidase activity in vaginal swabs for diagnosing bacterial vaginosis. Wiggins et al. (2000) demonstrated the effectiveness of X-gal in this context, highlighting its potential as an alternative to traditional diagnostic methods (Wiggins, Crowley, Horner, Soothill, Millar, & Corfield, 2000).
Tumor Cell Detection
In the field of oncology, X-gal is used to detect tumor cells. A study by Lin et al. (1990) used the Escherichia coli beta-galactosidase gene with X-gal to effectively identify micrometastatic tumor cells in various organs, providing a sensitive and specific method for tumor cell detection (Lin, Pretlow, Pretlow, & Culp, 1990).
Histochemical Applications
X-gal is widely used in histochemical applications. For instance, Kobayashi and Okada (1993) developed a double staining method using X-gal and immunoperoxidase for whole Drosophila embryos. This method allows for the observation of cells stained with both X-gal and a specific antibody, contributing to the understanding of embryonic development (Kobayashi & Okada, 1993).
Food Safety Testing
In food safety, X-gal is employed to enumerate Escherichia coli in food samples. Restaino et al. (1990) compared a 24-hour direct plating method using X-gal with the standard Most Probable Number method for detecting E. coli in ground beef, demonstrating its reliability and efficiency in food safety applications (Restaino, Frampton, & Lyon, 1990).
Tissue-Specific Gene Expression
X-gal is also instrumental in studying tissue-specific gene expression. Aird et al. (1995) used X-gal to demonstrate that von Willebrand factor gene promoter sequences target LacZ expression to specific endothelial cells in transgenic mice, underscoring its utility in genetic research (Aird, Jahroudi, Weiler-Guettler, Rayburn, & Rosenberg, 1995).
Orientations Futures
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype . Its future directions may involve further applications in molecular biology and histochemistry .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHJGGJYHESA-YPVMWFRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

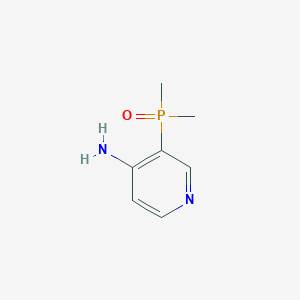
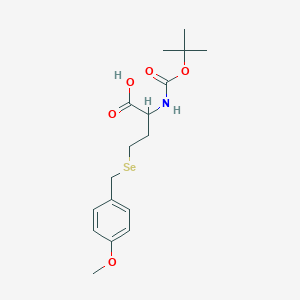
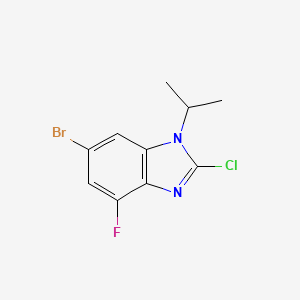
![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)
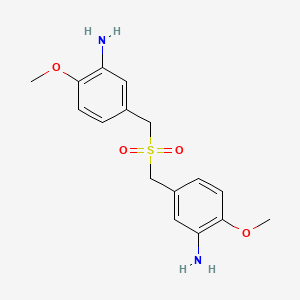
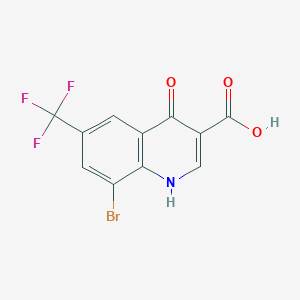
![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)
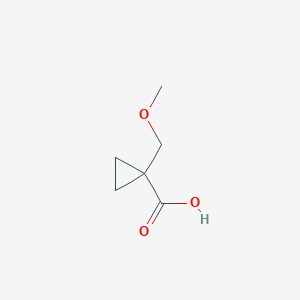
methylamine](/img/structure/B1384693.png)
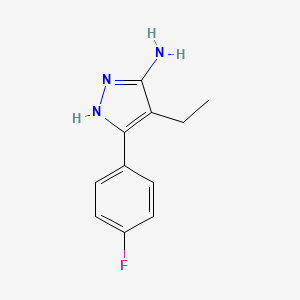
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
